

Introduction: The Strategic Importance of a Diaminouracil Intermediate

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Compound of Interest

Compound Name: **5,6-Diamino-1-methyluracil**

Cat. No.: **B049278**

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5,6-Diamino-1-methyluracil (5,6-DAMU) is a substituted pyrimidine that serves as a cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a reactive scaffold for the construction of fused heterocyclic systems, most notably purines, pteridines, and other pharmacophores of significant interest. While not a therapeutic agent itself, its role as a direct precursor to compounds like theophylline and as a versatile starting material for novel drug candidates makes a thorough understanding of its properties and chemistry essential for innovation in drug discovery. This guide synthesizes field-proven insights and established chemical principles to provide a practical and in-depth resource for laboratory applications.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its handling, reactivity, and application in synthesis.

Chemical Structure

The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1 position, and substituted with amino groups at the C5 and C6 positions.

Caption: 2D representation of **5,6-Diamino-1-methyluracil**.

Core Properties and Identification

A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided below. These data are critical for material specification, analytical method development, and safety assessments.

Property	Value	Source(s)
IUPAC Name	5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione	[1] [2]
CAS Number	6972-82-3	[1] [2]
Molecular Formula	C ₅ H ₈ N ₄ O ₂	[1] [2]
Molecular Weight	156.14 g/mol	[1] [2]
Appearance	White to light yellow or green powder/crystal	[2] [3] [4]
Melting Point	270°C (literature)	[2] [4]
Solubility	Sparingly soluble in water and DMSO, slightly soluble in methanol.	[4]
pKa (Predicted)	9.18 ± 0.40	[4]
SMILES	CN1C(=C(C(=O)NC1=O)N)N	[1]

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- ¹H NMR (DMSO-d₆, predicted): The spectrum is expected to show a singlet for the N1-methyl protons ($\delta \approx 3.2\text{--}3.4$ ppm). The protons of the two amino groups (C5-NH₂ and C6-NH₂) would likely appear as broad singlets, with chemical shifts that are highly dependent on

concentration and temperature, but can be anticipated in the range of δ 4.5-6.5 ppm. The N3-H proton would appear as a singlet further downfield ($\delta \approx 10.5$ -11.0 ppm).

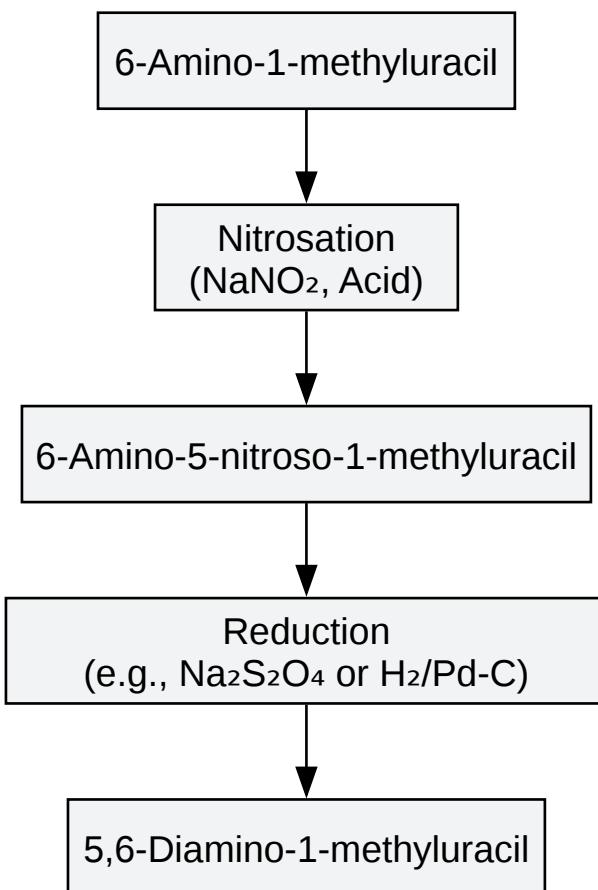
- ^{13}C NMR (DMSO-d₆, predicted): Carbonyl carbons (C2 and C4) are expected in the δ 150-165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the δ 85-100 ppm and δ 155-165 ppm regions, respectively. The N1-methyl carbon would appear upfield ($\delta \approx 28$ -30 ppm).
- Infrared (IR) Spectroscopy (KBr, cm^{-1}): Key absorption bands would include N-H stretching from the amino groups (3200-3450 cm^{-1}), C=O stretching from the two carbonyl groups (a strong, broad band around 1600-1700 cm^{-1}), C=C and C=N stretching within the ring (1550-1650 cm^{-1}), and N-H bending (around 1600 cm^{-1}).
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M^+) at $m/z = 156$. Key fragmentation patterns would likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH_3NCO) fragments.

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso precursor. This common pathway ensures high conversion and yields a product suitable for subsequent high-purity applications.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 6-Amino-1-methyluracil.[9]



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Caption: General synthetic workflow for **5,6-Diamino-1-methyluracil**.

Detailed Experimental Protocol: Reduction via Sodium Dithionite

This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and purity.[2]

Materials:

- 6-Amino-5-nitroso-1-methyluracil
- 25% Aqueous Ammonia (NH₄OH)
- Sodium Dithionite (Na₂S₂O₄)

- Ice water

Procedure:

- Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g., 11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to ensure complete dissolution.
 - Causality: Aqueous ammonia serves as a basic medium that facilitates the dissolution of the slightly acidic uracil precursor and optimizes the subsequent reduction step.
- Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-wise. An exothermic reaction will occur, causing the temperature to rise.
 - Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting the nitroso group (-N=O) to an amino group (-NH₂). The excess reagent ensures the reaction goes to completion.
- Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to 60°C and maintain stirring for 1 hour. This ensures the reduction is complete.
- Crystallization and Isolation: Cool the reaction mixture to room temperature and continue stirring for 6 hours to allow for complete precipitation of the product.
- Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with ice water to remove any residual salts and ammonia.
 - Causality: Washing with ice water minimizes the loss of the product due to solubility while effectively removing inorganic byproducts.
- Drying: Dry the isolated solid under vacuum to yield **5,6-Diamino-1-methyluracil**. A typical yield for this procedure is approximately 88%.^[2]

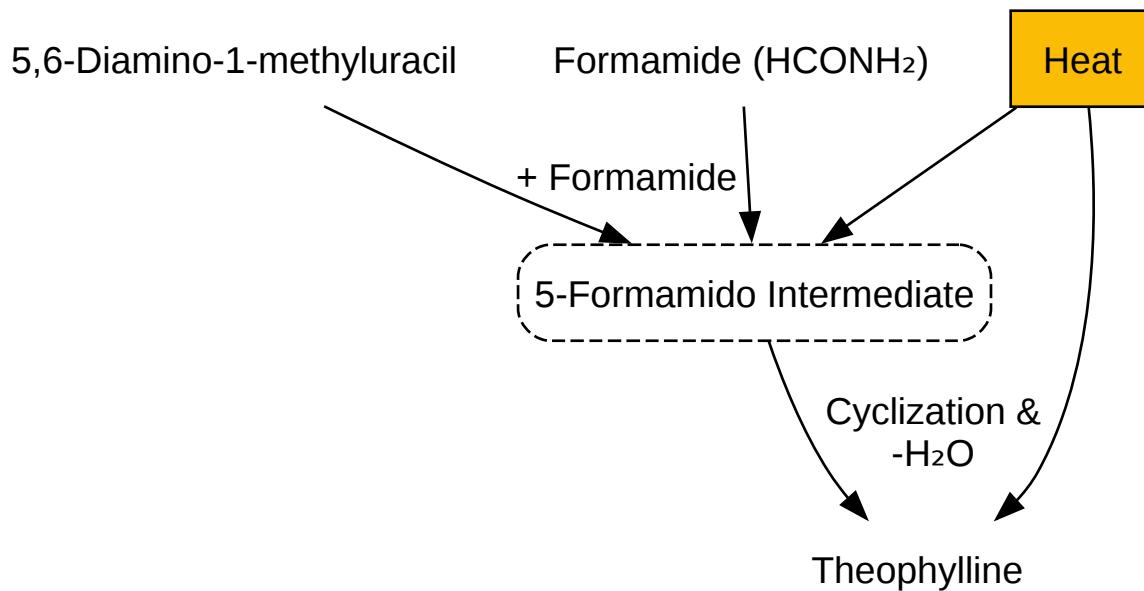
Chemical Reactivity and Synthetic Applications

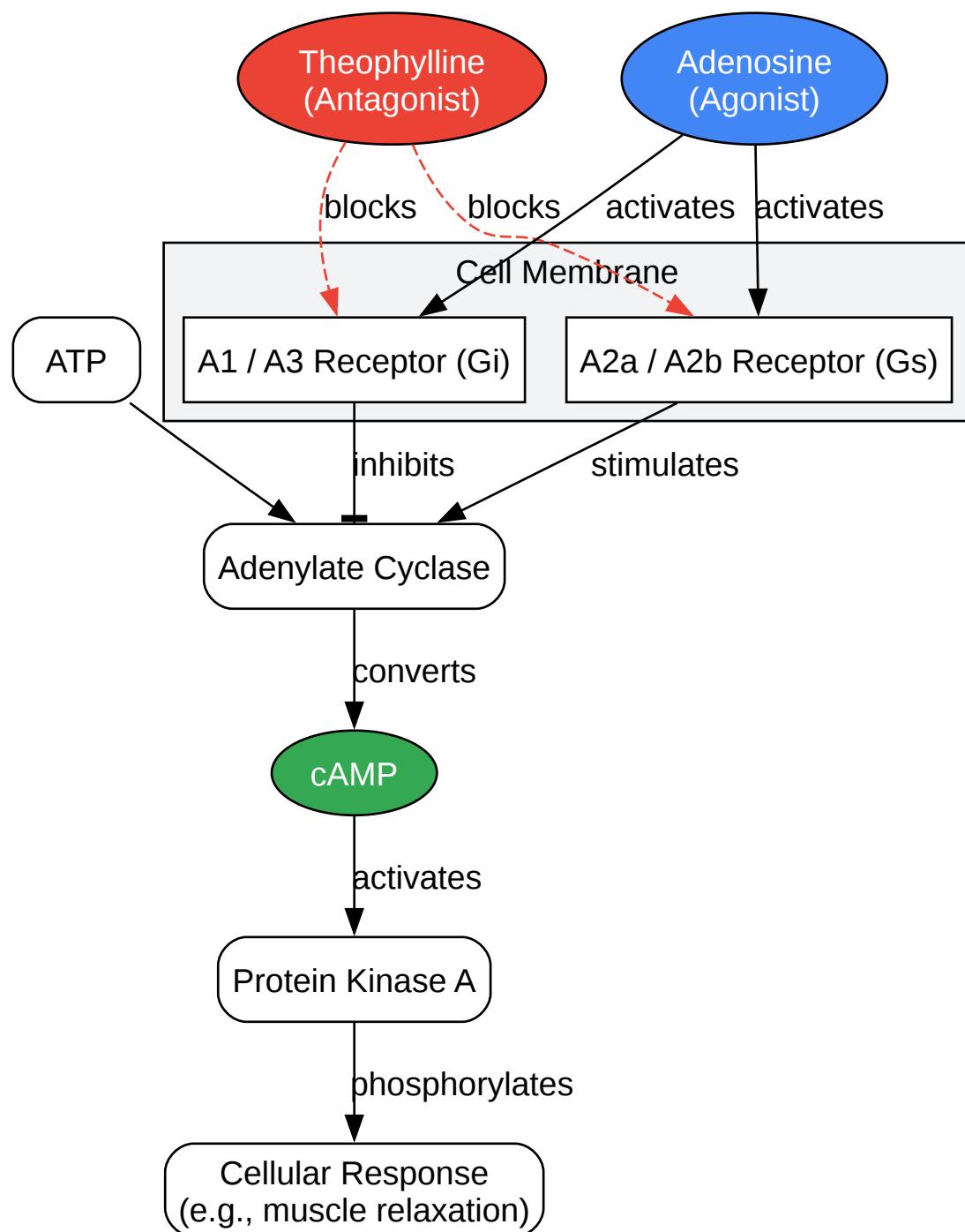
The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to fused heterocyclic systems.

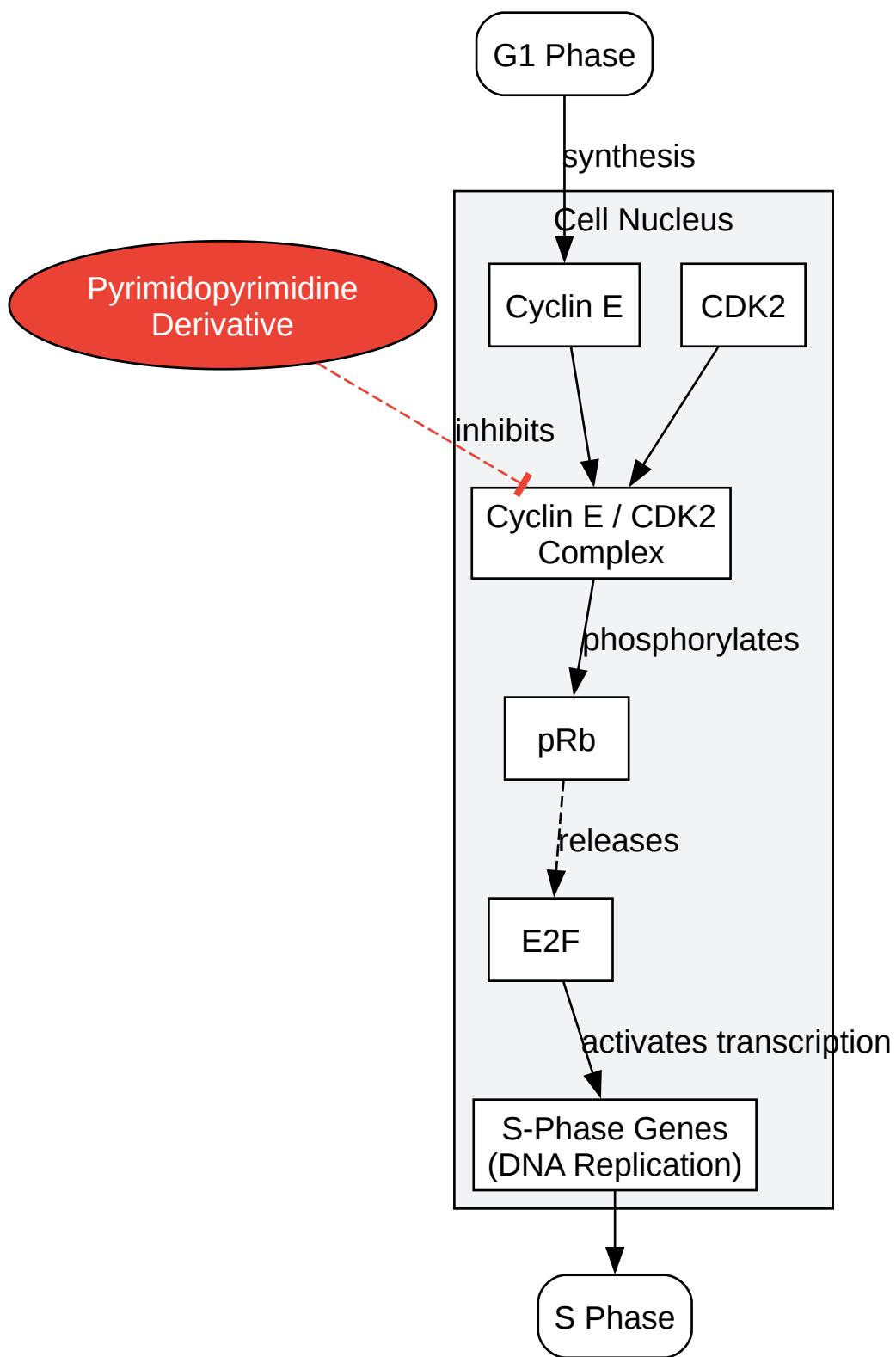
Traube Purine Synthesis: Access to Xanthine Derivatives

The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and efficient method for constructing the purine ring system.[\[10\]](#)[\[11\]](#) This reaction involves the condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization and dehydration.

A prime example is the synthesis of Theophylline, a bronchodilator and important pharmaceutical.[\[12\]](#)[\[13\]](#)







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